Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate
Overview
Description
“Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate” is a chemical compound with the CAS Number: 94110-86-8 . Its IUPAC name is ethyl 4-hydroxy-8-nitro-3-quinolinecarboxylate . The molecular weight of this compound is 262.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N2O5/c1-2-19-12(16)8-6-13-10-7(11(8)15)4-3-5-9(10)14(17)18/h3-6H,2H2,1H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .
Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate and related compounds have been synthesized for various research purposes, including the development of novel pharmaceutical compounds. One study discusses the synthesis of related compounds via chemical reduction and nucleophilic addition reactions, contributing to the field of organic synthesis and medicinal chemistry (Zahra et al., 2007).
Potential Antimicrobial Applications
- This compound has been explored for its potential antimicrobial properties. A study synthesized derivatives of 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, showing significant antibacterial activity, which suggests the importance of this compound in the development of new antibacterial drugs (Glushkov et al., 1997).
Spectroscopic Studies and Theoretical Analysis
- Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been the subject of theoretical and spectroscopic studies. One research project conducted a comparative study on derivatives of ethyl 4-oxoquinoline-3-carboxylate, analyzing their molecular structures and properties using techniques like density functional theory and time-dependent version of DFT (Rimarčík et al., 2011).
Applications in Cancer Research
- The compound has shown potential in cancer research. A study synthesized derivatives of 1,4-dihydroquinoline-3-carboxylic acid and tested their anticancer effect against breast cancer cell lines, indicating the potential role of this compound in developing new anticancer drugs (Gaber et al., 2021).
Development of Novel Organic Compounds
- It serves as a base substance in the synthesis of various organic compounds. The structural versatility of this compound allows for the creation of multiple derivatives with different properties, making it significant in the field of organic chemistry (El-Abadelah et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, P305+P351+P338 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
ethyl 8-nitro-4-oxo-1H-quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)8-6-13-10-7(11(8)15)4-3-5-9(10)14(17)18/h3-6H,2H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAWASGMGQOLHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903624 | |
Record name | NoName_4327 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60903624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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